molecular formula C13H14N2OS B7512466 N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

Katalognummer B7512466
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: CITJHQBCXLUOBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, also known as BTZ043, is a compound that has gained attention in the scientific community due to its potential as an anti-tuberculosis drug. The compound was first synthesized in 2005 by a team of researchers at the Swiss Federal Institute of Technology in Zurich, Switzerland. Since then, BTZ043 has been the subject of numerous scientific studies, with researchers investigating its synthesis method, mechanism of action, and potential applications in the field of tuberculosis research.

Wirkmechanismus

The mechanism of action of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide disrupts the integrity of the cell wall, ultimately leading to the death of the bacterium.
Biochemical and Physiological Effects:
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have minimal toxicity in vitro and in vivo, with no adverse effects observed in animal studies. The compound has also been shown to have good pharmacokinetic properties, with high solubility and bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide is its potential as a treatment for drug-resistant tuberculosis, which is a growing problem worldwide. However, one limitation of the compound is its high cost of synthesis, which may make it difficult to produce on a large scale.

Zukünftige Richtungen

There are several potential future directions for research involving N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide. One area of interest is the development of combination therapies that include N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, which may be more effective than monotherapy in treating tuberculosis. Another area of interest is the investigation of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide's potential as a treatment for other bacterial infections, such as leprosy and Buruli ulcer. Finally, researchers may also investigate ways to reduce the cost of synthesizing N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, which would make it more accessible as a treatment option.

Synthesemethoden

The synthesis of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiazole with benzyl chloride to form N-benzyl-2-aminothiazole. This intermediate is then reacted with 4,4-dimethyl-2-oxazoline to form N-benzyl-N,4-dimethyl-2-aminothiazoline. The final step in the synthesis involves the reaction of N-benzyl-N,4-dimethyl-2-aminothiazoline with ethyl chloroformate to form N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as an anti-tuberculosis drug. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, and it is estimated that one-third of the world's population is infected with the bacterium. The current treatment for tuberculosis involves a long and complex regimen of antibiotics, which can have severe side effects and often lead to non-compliance by patients. N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has shown promising results in pre-clinical studies, with researchers finding that it is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Eigenschaften

IUPAC Name

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-12(17-9-14-10)13(16)15(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJHQBCXLUOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.